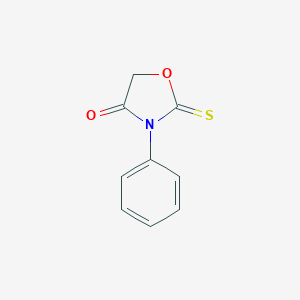
3-Phenyl-2-thioxo-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is also known as Thio-oxazolidinone and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-thioxo-oxazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins in the body. For example, Thio-oxazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Thio-oxazolidinone has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms. Additionally, Thio-oxazolidinone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenyl-2-thioxo-oxazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been extensively studied, and its properties are well understood. However, one limitation of using Thio-oxazolidinone in lab experiments is that it can be toxic at high concentrations. Therefore, researchers must exercise caution when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-2-thioxo-oxazolidin-4-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could explore the use of Thio-oxazolidinone in the development of new antimicrobial agents. Finally, studies could be conducted to investigate the potential use of this compound in the treatment of various types of cancer.
Conclusion:
In conclusion, 3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. While the mechanism of action of Thio-oxazolidinone is not fully understood, it has been shown to inhibit various enzymes and proteins in the body. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
There are several methods for synthesizing 3-Phenyl-2-thioxo-oxazolidin-4-one. One of the most common methods involves the reaction of phenyl isothiocyanate with ethyl oxalyl chloride in the presence of a base. Another method involves the reaction of phenyl isothiocyanate with ethyl chloroformate in the presence of triethylamine. Both methods result in the formation of Thio-oxazolidinone.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-thioxo-oxazolidin-4-one has been extensively studied for its potential therapeutic properties. This compound has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
Eigenschaften
Produktname |
3-Phenyl-2-thioxo-oxazolidin-4-one |
|---|---|
Molekularformel |
C9H7NO2S |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
NONKTMQOPBJHJE-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)

![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
